(-)-Lyoniresinol 9'-O-glucoside

Description

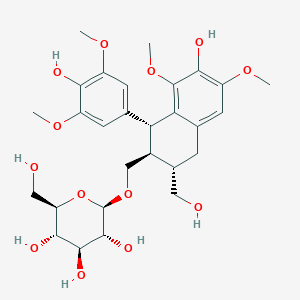

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O13/c1-36-16-7-13(8-17(37-2)22(16)31)20-15(11-40-28-26(35)25(34)23(32)19(10-30)41-28)14(9-29)5-12-6-18(38-3)24(33)27(39-4)21(12)20/h6-8,14-15,19-20,23,25-26,28-35H,5,9-11H2,1-4H3/t14-,15-,19-,20+,23-,25+,26-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQRNPDHSJDAGV-UGJKOEBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physicochemical properties of (-)-Lyoniresinol 9'-O-glucoside?

An In-depth Technical Guide to the Physicochemical Properties of (-)-Lyoniresinol 9'-O-glucoside

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and related data for this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound is a lignan glycoside, a class of naturally occurring polyphenols found in various plants. Lignans have attracted significant scientific interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This document focuses on the specific physicochemical characteristics of the (-)-enantiomer of Lyoniresinol 9'-O-glucoside.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its identification, purification, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₂₈H₃₈O₁₃ | [] |

| Molecular Weight | 582.60 g/mol | [] |

| Appearance | Powder | [][2] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. The glycosidic moiety generally confers good water solubility. | [2][] |

| Storage | Should be protected from air and light and stored refrigerated or frozen (2-8 °C). For long-term storage, -20°C is recommended for the powder form, and -80°C for solutions. | [2][4] |

Table 1: General Physicochemical Properties of this compound

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

| Spectral Data Type | Observed Values/Characteristics |

| UV-Vis Spectroscopy | While specific λmax values for the (-) enantiomer are not readily available, related lignan glycosides like lyoniside exhibit absorption maxima characteristic of the aromatic rings in their structure. |

| ¹H NMR Spectroscopy | Detailed proton NMR data is required for full structural confirmation. While a database entry for the ¹H NMR spectrum of the related (+)-enantiomer exists, specific chemical shifts and coupling constants for the (-)-enantiomer are not detailed in the readily available literature. |

| ¹³C NMR Spectroscopy | Carbon NMR data provides a detailed map of the carbon skeleton of the molecule and is crucial for unambiguous identification. Specific data for the (-)-enantiomer is not currently available in public databases. |

| Optical Rotation | The specific rotation is a critical parameter to distinguish between enantiomers. A quantitative value for this compound is not specified in the reviewed literature. |

Table 2: Spectral Properties of this compound

Experimental Protocols

Detailed experimental methodologies are fundamental for the reproducibility of scientific findings. The following sections outline typical protocols for the isolation and biological evaluation of lignans like this compound.

Isolation and Purification of this compound

This compound, along with its (+)-enantiomer, has been isolated from the fresh sweet fruit of Averrhoa carambola[5]. A general workflow for the isolation of such compounds from a plant matrix is depicted below. This process typically involves extraction, partitioning, and chromatographic separation.

Caption: General workflow for the isolation of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This method measures the ability of the compound to scavenge the stable DPPH free radical.

Methodology:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., in methanol) is prepared to a specific concentration, resulting in an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol) to prepare a series of dilutions.

-

Reaction: The sample solutions are mixed with the DPPH solution and incubated in the dark for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured using a spectrophotometer at the λmax of DPPH.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Caption: Workflow for the DPPH antioxidant assay.

Antimicrobial Activity Assessment: Broth Microdilution Method

The antimicrobial properties of this compound against various microorganisms can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the growth of the microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Caption: Workflow for the broth microdilution antimicrobial assay.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for this compound. While fundamental properties such as molecular formula and weight are well-established, there is a need for more detailed, publicly available experimental data, particularly high-resolution NMR spectra, specific optical rotation, and a precise melting point. The provided experimental protocols offer a foundation for researchers working on the isolation and biological evaluation of this and related lignan glycosides. Further research into the specific biological activities and potential signaling pathways of this compound is warranted to fully understand its therapeutic potential.

References

A Technical Guide to the Natural Sources of (-)-Lyoniresinol 9'-O-glucoside in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lyoniresinol 9'-O-glucoside is a lignan glycoside, a class of polyphenolic compounds found in plants, that has garnered interest within the scientific community for its potential biological activities. Lignans are notable for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and phytoestrogenic properties. This technical guide provides a comprehensive overview of the known natural plant sources of the specific stereoisomer, this compound, and offers a generalized framework for its extraction and analysis based on established methodologies for related compounds.

Natural Plant Sources

This compound has been identified in a limited number of plant species. The primary sources reported in the scientific literature are detailed below. It is important to note that while the presence of this compound has been confirmed, comprehensive quantitative data on its concentration in various plant tissues remains largely unavailable in publicly accessible research.

Table 1: Known Natural Sources of this compound

| Plant Species | Common Name | Family | Plant Part(s) |

| Averrhoa carambola | Starfruit | Oxalidaceae | Fruit |

| Eurya japonica | Japanese Eurya | Pentaphylacaceae | Not specified |

| Pleuropterus ciliinervis | - | Polygonaceae | Not specified |

| Phyllostachys heterocycla | Moso bamboo | Poaceae | Not specified |

Note: The specific plant parts for Eurya japonica, Pleuropterus ciliinervis, and Phyllostachys heterocycla were not detailed in the available literature.

Quantitative Data

A thorough review of existing scientific literature reveals a significant gap in the quantitative analysis of this compound in the aforementioned plant species. While phytochemical studies have successfully isolated and identified the compound, they have not typically reported the yield or concentration in the source material. This lack of quantitative data highlights an area ripe for future research, which would be invaluable for assessing the viability of these plants as a source for large-scale extraction and for understanding the compound's ecological role and metabolic pathways.

Experimental Protocols: A Generalized Approach

The following section outlines a generalized experimental protocol for the extraction, isolation, and quantification of this compound from plant materials. This protocol is a composite based on established methods for the analysis of lignan glycosides and other phenolic compounds from plant matrices. Researchers should note that optimization of these methods will be necessary for each specific plant matrix.

Sample Preparation

-

Collection and Drying: Collect fresh plant material (e.g., fruits, leaves, stems). To prevent enzymatic degradation of the target compound, the material should be either immediately frozen (e.g., in liquid nitrogen) and lyophilized, or oven-dried at a controlled temperature (typically 40-60°C) to a constant weight.

-

Grinding: The dried plant material should be ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: Lignan glycosides are typically extracted using polar solvents. A mixture of methanol or ethanol and water (e.g., 80% methanol) is commonly employed.

-

Extraction Technique:

-

Maceration: Soak the powdered plant material in the extraction solvent at room temperature for an extended period (e.g., 24-48 hours) with occasional agitation.

-

Ultrasonication: Suspend the powdered plant material in the extraction solvent and place it in an ultrasonic bath for a shorter duration (e.g., 30-60 minutes). This method uses high-frequency sound waves to disrupt cell walls and enhance extraction efficiency.

-

Soxhlet Extraction: For exhaustive extraction, a Soxhlet apparatus can be used, which continuously washes the plant material with fresh, heated solvent.

-

-

Filtration and Concentration: After extraction, the mixture is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification and Isolation (for obtaining a pure standard)

-

Liquid-Liquid Partitioning: The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Lignan glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Column Chromatography: The enriched fraction is then subjected to column chromatography for further purification.

-

Sephadex LH-20: This size-exclusion chromatography is effective for separating polyphenolic compounds.

-

Reversed-Phase (RP-18) Silica Gel: This is a common choice for separating compounds based on their hydrophobicity. A gradient elution with a mobile phase of methanol and water is often used.

-

-

Preparative High-Performance Liquid Chromatography (P-HPLC): The final step in obtaining a highly purified compound often involves preparative HPLC with a reversed-phase column.

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for quantification.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution system consisting of two solvents is common. For example, Solvent A: water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape, and Solvent B: methanol or acetonitrile. The gradient would typically start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run.

-

Flow Rate: A flow rate of around 1.0 mL/min is standard.

-

Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound. This would need to be determined by analyzing a pure standard with a DAD, but a common wavelength for lignans is around 280 nm.

-

-

Standard Curve: A calibration curve must be prepared using a pure standard of this compound of known concentrations. The peak area of the compound in the plant extract is then compared to the standard curve to determine its concentration.

Visualizations

Generalized Workflow for Extraction and Analysis

Caption: Generalized workflow for the extraction and analysis of this compound.

Conclusion

While the natural occurrence of this compound has been confirmed in several plant species, this technical guide underscores the critical need for further research, particularly in the area of quantification. The provided generalized experimental protocol offers a starting point for researchers aiming to investigate the concentration of this compound in known sources or to screen new plant species. Such studies will be instrumental in unlocking the full potential of this compound for applications in drug development and other scientific fields.

An In-Depth Technical Guide to the Stereochemistry and Enantiomeric Forms of (-)-Lyoniresinol 9'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lyoniresinol 9'-O-glucoside is a naturally occurring lignan glycoside that has garnered interest for its potential therapeutic properties, notably as an inhibitor of reactive oxygen species (ROS)[1][2]. This technical guide provides a comprehensive overview of the stereochemistry and enantiomeric forms of lyoniresinol 9'-O-glucoside, tailored for researchers, scientists, and professionals in drug development. This document will delve into the known quantitative data, relevant experimental protocols, and the biological pathways associated with this compound.

Introduction to this compound

This compound belongs to the lignan family, a class of polyphenolic compounds found in a variety of plants. It is the 9'-O-glycoside of (-)-lyoniresinol. The stereochemistry of the aglycone, lyoniresinol, is a critical determinant of its biological activity, and by extension, the activity of its glycosides. This guide will focus on the stereochemical aspects of the (-)-enantiomer and its relationship with its (+) counterpart. This compound has been isolated from plant sources such as Phyllostachys heterocycla and Albizia julibrissin[][4].

Stereochemistry and Enantiomeric Forms

The core structure of lyoniresinol possesses multiple chiral centers, leading to the existence of enantiomers. The naturally occurring form is often the (-)-enantiomer. The absolute configuration of the chiral centers in the lyoniresinol core dictates the overall stereochemistry of the molecule. The attachment of a glucose moiety at the 9'-O position introduces further stereochemical considerations, primarily the anomeric configuration of the glycosidic bond, which is typically a β-linkage in natural products.

The enantiomer, (+)-lyoniresinol 9'-O-glucoside, also exists and has been isolated from natural sources, such as Averrhoa carambola[5]. The distinct stereochemistry of these enantiomers can lead to different biological activities and interactions with chiral biological targets such as enzymes and receptors.

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₂₈H₃₈O₁₃ | [] |

| Molecular Weight | 582.60 g/mol | [] |

| ¹H NMR Data | Data not available in search results | |

| ¹³C NMR Data | Data not available in search results | [6] |

| Specific Optical Rotation | Data not available in search results | |

| ROS Inhibition (IC₅₀) | Data not available in search results |

Experimental Protocols

Detailed experimental protocols are essential for the isolation, purification, and analysis of this compound. The following sections outline generalized procedures based on established methods for lignan glucosides.

Isolation from Natural Sources (General Protocol)

The isolation of this compound from plant material such as the bamboo-sheath of Phyllostachys heterocycla typically involves the following steps[]:

Workflow for Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and powdered plant material is extracted with a polar solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar impurities. The lignan glycosides will predominantly remain in the aqueous or ethyl acetate fraction.

-

Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, such as chloroform-methanol or methanol-water, to separate the components based on their polarity.

-

Preparative HPLC: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure this compound.

Chiral Separation of Enantiomers (General Protocol)

The separation of this compound from its (+)-enantiomer requires chiral chromatography.

Workflow for Chiral HPLC

Caption: A workflow for the chiral separation of lyoniresinol 9'-O-glucoside enantiomers.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak AD-H), are often effective for the separation of lignan enantiomers[7][8].

-

Mobile Phase: The mobile phase composition is critical for achieving separation. A normal-phase system, such as a mixture of n-hexane and ethanol, is commonly employed[7]. The ratio of the solvents is optimized to achieve the best resolution.

-

Detection: A UV detector is typically used for monitoring the elution of the compounds. For the confirmation of the enantiomeric nature of the separated peaks, a circular dichroism (CD) detector can be used in-line.

-

Analysis: The retention times of the two enantiomers will differ on the chiral column, allowing for their separation and quantification.

Biological Activity and Signaling Pathways

This compound is known to be an inhibitor of reactive oxygen species (ROS)[1][2]. Lignans, in general, are recognized for their antioxidant properties, which are often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Nrf2 Signaling Pathway

Caption: The Nrf2-mediated antioxidant signaling pathway activated by lignans.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress (i.e., high levels of ROS) or inducers like certain lignans, Keap1 undergoes a conformational change, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1). The upregulation of these enzymes enhances the cell's capacity to neutralize ROS, thereby conferring cellular protection.

Conclusion and Future Directions

References

- 1. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Profile of (-)-Lyoniresinol 9'-O-glucoside: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lyoniresinol 9'-O-glucoside, a lignan glycoside isolated from Albiziae Cortex, has demonstrated notable biological activities, primarily in the realms of antioxidant effects and the amelioration of hepatic steatosis. This technical guide provides an in-depth analysis of the current scientific understanding of this compound, focusing on its demonstrated effects at the cellular level. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the implicated biological pathways and experimental procedures.

Core Biological Activities

Current research indicates that this compound exhibits two primary biological activities:

-

Antioxidant Activity: Specifically, the compound has been shown to counteract high glucose-induced reactive oxygen species (ROS) production.

-

Anti-steatosis Activity: It has been observed to reduce lipid accumulation in liver cells exposed to high levels of free fatty acids.

It is important to note that while related lignans have shown anti-inflammatory and anti-cancer properties, dedicated studies on this compound for these specific activities are not prominently available in the current body of scientific literature.

Antioxidant Activity

This compound has been identified as an inhibitor of ROS. A key study demonstrated its capacity to abolish the increase in ROS induced by high glucose levels in vitro.

Quantitative Data

The antioxidant effect was qualitatively assessed by observing the reduction in fluorescence intensity of a ROS-sensitive probe.

Experimental Protocol: ROS Detection

The antioxidant activity of this compound was evaluated using a 2',7'-dichlorofluorescein diacetate (DCFH-DA) staining assay in Human Umbilical Vein Endothelial Cells (HUVECs).

-

Cell Culture: HUVECs were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

Induction of ROS: Cells were treated with high glucose (HG) to induce the production of reactive oxygen species.

-

Treatment: HUVECs were co-incubated with this compound.

-

Staining: The intracellular ROS levels were detected by staining the cells with DCFH-DA.

-

Microscopy: The fluorescence intensity, which is proportional to the amount of ROS, was observed and captured using a fluorescence microscope.

Caption: Antioxidant activity workflow and mechanism.

Anti-steatosis Activity

This compound has been shown to mitigate lipid accumulation in HepG2 cells, a common in vitro model for studying hepatic steatosis.

Quantitative Data

The anti-steatosis effect was determined by Oil Red O staining, which quantifies lipid droplets within cells. The results are presented as a qualitative reduction in lipid accumulation.

Table 1: Effect of this compound on Lipid Accumulation in HepG2 Cells

| Treatment Group | Concentration | Observed Lipid Accumulation |

| Control | - | Normal |

| Free Fatty Acids (FFAs) | 0.3 mM | Significant Increase |

| FFAs + this compound | 10 µM | Attenuated |

| FFAs + this compound | 20 µM | Attenuated |

| FFAs + this compound | 40 µM | Attenuated |

Source: Shi X, et al. Molecules. 2019.

Experimental Protocol: Oil Red O Staining

-

Cell Culture: HepG2 cells were cultured in DMEM containing 10% FBS and 1% penicillin/streptomycin.

-

Induction of Steatosis: A stock solution of oleate and palmitate (2:1 ratio) was prepared in 10% BSA. Cells were then treated with a final concentration of 0.3 mM free fatty acids (FFAs) for 24 hours to induce lipid accumulation.

-

Treatment: Cells were co-treated with various concentrations of this compound (10, 20, and 40 µM) and the FFA mixture for 24 hours.

-

Fixation: The cells were washed with PBS and fixed with 4% paraformaldehyde for 30 minutes.

-

Staining: After washing, the cells were stained with a freshly prepared Oil Red O solution for 15 minutes.

-

Imaging: The stained lipid droplets were visualized and photographed using a microscope.

Caption: Anti-steatosis activity workflow and mechanism.

Signaling Pathways

The precise signaling pathways through which this compound exerts its antioxidant and anti-steatosis effects have not been fully elucidated in the available literature. However, based on the observed activities, potential pathways can be hypothesized.

Antioxidant Activity

The reduction of ROS suggests a potential interaction with cellular antioxidant defense mechanisms. This could involve the upregulation of antioxidant enzymes or direct scavenging of free radicals.

Caption: Hypothesized antioxidant signaling pathway.

Anti-steatosis Activity

The reduction of lipid accumulation in hepatocytes suggests that this compound may influence pathways involved in lipid metabolism, such as fatty acid synthesis, fatty acid oxidation, or lipid droplet formation and breakdown.

Caption: Hypothesized anti-steatosis signaling pathway.

Discussion and Future Directions

The current evidence strongly supports the role of this compound as a promising agent for mitigating conditions associated with oxidative stress and hepatic steatosis. The detailed experimental protocols provided herein offer a foundation for further research to build upon these initial findings.

Future research should focus on:

-

Elucidating the specific molecular targets and signaling pathways responsible for the observed antioxidant and anti-steatosis effects.

-

Investigating the potential anti-inflammatory and anti-cancer activities of this compound to determine if it shares the broader therapeutic profile of other related lignans.

-

Conducting in vivo studies to validate the in vitro findings and assess the compound's pharmacokinetic and pharmacodynamic properties.

By addressing these research gaps, a more comprehensive understanding of the therapeutic potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

A Technical Guide to the Anti-inflammatory Effects of (-)-Lyoniresinol 9'-O-glucoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lyoniresinol 9'-O-glucoside, a naturally occurring lignan glycoside, is emerging as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its anti-inflammatory effects, drawing from available in vitro data. The document details its known inhibitory actions on key pro-inflammatory cytokines, outlines plausible molecular mechanisms involving the inhibition of reactive oxygen species (ROS) and modulation of critical inflammatory signaling pathways, and provides detailed experimental protocols for researchers to investigate its properties further. While data specific to this enantiomer is still developing, this guide synthesizes current knowledge to support further research and drug development efforts.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative mechanism, chronic inflammation is implicated in the pathophysiology of a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Lignans, a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse biological activities, including anti-inflammatory properties. This compound is a specific lignan that has been identified as an inhibitor of reactive oxygen species (ROS), which are key signaling molecules that can drive inflammatory processes[1]. This guide focuses on the anti-inflammatory profile of this compound, presenting quantitative data, mechanistic insights, and detailed experimental methodologies.

Quantitative Data on Anti-inflammatory Activity

Quantitative in vitro assays are crucial for determining the potency of a compound's anti-inflammatory effects. The following table summarizes the available data for this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Target | Cell Type | Assay | IC50 Value | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | ELISA | 14.55 μM | [2] |

| Interleukin-12 (IL-12) | Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) | ELISA | > 50 μM | [2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required to inhibit a given biological process by 50%.

Mechanism of Action

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways that regulate the expression of pro-inflammatory genes. While direct evidence for this specific molecule is still under investigation, the established mechanisms for related lignans and its known properties as a ROS inhibitor allow for the formulation of a hypothetical model.

Inhibition of Reactive Oxygen Species (ROS)

This compound is a known inhibitor of ROS[1][2]. In inflammatory conditions, cells like macrophages produce high levels of ROS. These molecules can act as second messengers, activating pro-inflammatory signaling pathways, including NF-κB and MAPK. By scavenging ROS, this compound can mitigate this initial inflammatory trigger.

Putative Inhibition of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response. They control the transcription of numerous pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, iNOS, and COX-2. Based on the activity of other well-studied lignans, it is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting these pathways.

Below are diagrams illustrating the hypothesized mechanism of action.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Caption: General workflow for in vitro anti-inflammatory testing.

Detailed Experimental Protocols

The following protocols are standard methodologies for assessing the anti-inflammatory effects of compounds like this compound in a macrophage cell line model (e.g., RAW 264.7).

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

-

Culture Conditions: Maintain cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Experimental Plating: Seed cells in appropriate plates (e.g., 96-well for Griess and viability assays, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired time (e.g., 24 hours for cytokine and NO production, shorter times for signaling protein phosphorylation).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Sample Collection: After the incubation period, collect 50-100 µL of the cell culture supernatant.

-

Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: In a new 96-well plate, mix an equal volume of supernatant and Griess reagent.

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.

Cytokine Measurement (ELISA)

-

Sample Collection: Collect the cell culture supernatant after treatment and stimulation.

-

ELISA Kits: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

-

Procedure: Follow the manufacturer's protocol. Typically, this involves:

-

Adding the supernatant to wells pre-coated with a capture antibody.

-

Incubating to allow the cytokine to bind.

-

Washing the wells to remove unbound substances.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating and washing again.

-

Adding a substrate that reacts with the enzyme to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance.

-

-

Quantification: Calculate the cytokine concentration based on a standard curve prepared with recombinant cytokines.

Western Blot for Signaling Proteins (NF-κB and MAPK pathways)

-

Cell Lysis: After a shorter incubation period (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38) and their total forms, as well as a loading control (e.g., β-actin or GAPDH), typically overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

This compound demonstrates clear anti-inflammatory potential, evidenced by its ability to inhibit TNF-α production in vitro. Its known function as a ROS inhibitor, combined with the established anti-inflammatory mechanisms of the broader lignan class, strongly suggests that its mode of action involves the modulation of the NF-κB and MAPK signaling pathways.

However, to fully elucidate its therapeutic potential, further research is required. Specifically, future studies should focus on:

-

Expanding the quantitative analysis to include a wider range of pro-inflammatory mediators such as nitric oxide, IL-6, and IL-1β.

-

Conducting detailed mechanistic studies to directly confirm and quantify the inhibitory effects on the NF-κB and MAPK signaling pathways.

-

Evaluating the in vivo efficacy of this compound in animal models of inflammatory diseases.

This technical guide provides a foundational resource for researchers and drug development professionals to advance the study of this compound as a potential novel anti-inflammatory agent.

References

Potential Therapeutic Applications of (-)-Lyoniresinol 9'-O-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lyoniresinol 9'-O-glucoside, a naturally occurring lignan glycoside, has emerged as a compound of significant interest in the field of pharmacology due to its diverse bioactive properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the potential therapeutic applications of this compound. The document synthesizes available data on its antioxidant, anti-inflammatory, neuroprotective, anticancer, and metabolic regulatory effects. Detailed experimental methodologies for key assays are provided, and relevant signaling pathways are visualized. This guide aims to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their broad spectrum of biological activities. This compound belongs to this family and has been isolated from various plant species. Its chemical structure, characterized by a dibenzylbutane skeleton with a glucose moiety, contributes to its pharmacokinetic and pharmacodynamic properties. This document explores the therapeutic potential of this molecule across several key areas of human health.

Therapeutic Potential and Experimental Data

The therapeutic potential of this compound and its related compounds has been investigated in several in vitro and in vivo models. This section summarizes the key findings and presents the available quantitative data in a structured format.

Antioxidant Activity

While direct quantitative antioxidant data for this compound is limited in the reviewed literature, its aglycone, lyoniresinol, is recognized for its potent antioxidant activities. The antioxidant capacity of phenolic compounds is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: Antioxidant Activity Data (General Phenolic Compounds)

| Compound/Extract | Assay | IC50 Value | Reference |

| General Phenolic Compounds | DPPH Radical Scavenging | Varies | [General knowledge from antioxidant literature] |

| General Phenolic Compounds | ABTS Radical Scavenging | Varies | [General knowledge from antioxidant literature] |

Note: Specific IC50 values for this compound in these assays were not found in the reviewed literature, representing a key area for future research.

Anti-inflammatory Effects

The anti-inflammatory potential of the stereoisomer, (+)-Lyoniresinol 9'-O-glucoside, has been evaluated. It has shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.

Table 2: Anti-inflammatory Activity of (+)-Lyoniresinol 9'-O-glucoside

| Cell Line | Treatment | Endpoint | IC50 Value |

| BV2 (murine microglia) | LPS-stimulated | Nitric Oxide Production | > 50 µM |

Note: This data is for the (+)-stereoisomer. The anti-inflammatory activity of this compound requires direct investigation.

Anticancer Activity

A closely related compound, (-)-9'-O-(α-l-Rhamnopyranosyl)lyoniresinol, has demonstrated significant cytotoxic effects against human ovarian carcinoma cells, suggesting a potential avenue for cancer therapy. The mechanism appears to involve the induction of apoptosis.

Table 3: Cytotoxic Activity of (-)-9'-O-(α-l-Rhamnopyranosyl)lyoniresinol

| Cell Line | Assay | IC50 Value |

| A2780 (human ovarian carcinoma) | MTT Assay | 35.40 ± 2.78 μM[1] |

Note: This data is for a rhamnoside derivative. The cytotoxic activity of this compound against various cancer cell lines warrants further investigation.

Hepatic Steatosis Amelioration

This compound has been shown to reduce lipid accumulation in a cellular model of hepatic steatosis. This suggests a potential role in the management of non-alcoholic fatty liver disease (NAFLD).

Table 4: Effect of this compound on Hepatic Steatosis Model

| Cell Line | Model | Effect | Reference |

| HepG2 | Free Fatty Acid-induced | Reduces lipid accumulation | [2] |

Note: Quantitative data on the reduction of triglyceride levels at specific concentrations of this compound is needed to further substantiate this effect.

Neuroprotective Effects

The aglycone, Lyoniresinol, has demonstrated neuroprotective effects in an animal model of cerebral ischemic stroke. The mechanism involves the suppression of oxidative stress through the modulation of the Akt/GSK-3β/Nrf2 signaling pathway.

Table 5: Neuroprotective Activity of Lyoniresinol (Aglycone)

| Model | Effect |

| MCAO Rat Model of Cerebral Ischemic Stroke | Improved neurological function, reduced infarct size |

Note: The neuroprotective potential of the glycosylated form, this compound, needs to be directly assessed.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antioxidant Activity Assays

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Assay Procedure:

-

Add various concentrations of the test compound to a 96-well plate.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of scavenging activity and determine the IC50 value.

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Assay Procedure:

-

Add various concentrations of the test compound to a 96-well plate.

-

Add the ABTS•+ solution to each well.

-

Incubate at room temperature for a defined period.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

-

Collect the cell culture supernatant.

-

-

NO Measurement: Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Cytotoxicity Assay

-

Cell Culture: Culture the desired cancer cell line (e.g., A2780) in appropriate media.

-

Assay Procedure:

-

Seed the cells in a 96-well plate.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

-

Data Analysis: Measure the absorbance at 570 nm and calculate the percentage of cell viability to determine the IC50 value.

Hepatic Steatosis Assay

-

Cell Culture and Treatment:

-

Culture HepG2 cells and induce steatosis by treating with oleic acid.

-

Co-treat the cells with various concentrations of the test compound.

-

-

Staining Procedure:

-

Fix the cells with formalin.

-

Stain the lipid droplets with Oil Red O solution.

-

Wash the cells to remove excess stain.

-

-

Analysis:

-

Visualize the lipid droplets under a microscope.

-

For quantitative analysis, extract the Oil Red O from the cells with isopropanol and measure the absorbance.

-

-

Cell Lysis: Lyse the treated HepG2 cells.

-

Triglyceride Measurement: Use a commercial triglyceride quantification kit to measure the intracellular triglyceride levels according to the manufacturer's instructions.

Signaling Pathways and Mechanistic Insights

The therapeutic effects of this compound and its related compounds are mediated through the modulation of specific signaling pathways.

Neuroprotection via Akt/GSK-3β/Nrf2 Pathway

The aglycone, lyoniresinol, has been shown to exert its neuroprotective effects by activating the PI3K/Akt pathway. This leads to the phosphorylation and inhibition of GSK-3β, which in turn promotes the nuclear translocation of Nrf2. Nrf2 is a master regulator of the antioxidant response, leading to the expression of cytoprotective genes.

Caption: Proposed Akt/GSK-3β/Nrf2 signaling pathway for Lyoniresinol-mediated neuroprotection.

Anticancer Activity via Caspase-Dependent Apoptosis

The anticancer activity of a derivative, (-)-9'-O-(α-l-Rhamnopyranosyl)lyoniresinol, is mediated by the induction of the extrinsic apoptotic pathway. This involves the activation of initiator caspase-8, which subsequently activates executioner caspase-3, leading to the cleavage of PARP and ultimately, cell death.

References

(-)-Lyoniresinol 9'-O-glucoside in Traditional Chinese Medicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lyoniresinol 9'-O-glucoside is a lignan glycoside found in various plants utilized in Traditional Chinese Medicine (TCM). This technical guide provides a comprehensive overview of its known biological activities, particularly its role as a Reactive Oxygen Species (ROS) inhibitor. While specific quantitative data and detailed mechanistic studies on the (-)-enantiomer are limited in publicly available literature, this document synthesizes the existing knowledge and draws parallels from its enantiomer and related lignan compounds to provide a thorough understanding for research and development purposes. This guide includes detailed, representative experimental protocols and visual diagrams of potential signaling pathways to facilitate further investigation into the therapeutic potential of this natural compound.

Introduction

Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom and are known for their diverse pharmacological activities. This compound is a specific stereoisomer of this class that has been identified in several medicinal plants. In the context of Traditional Chinese Medicine, plants containing this compound have been used for various therapeutic purposes, although the specific contribution of this compound to their overall efficacy is an area of ongoing research. This guide aims to consolidate the current understanding of this compound and provide a framework for future studies.

Distribution in Traditional Chinese Medicine

This compound has been isolated from several plants used in TCM. The concentration and purity of the compound can vary depending on the plant species, the part of the plant used, and the extraction method.

Table 1: Presence of this compound and its Enantiomer in Various Plants

| Plant Species (TCM Name) | Plant Part | Compound Identified | Reference |

| Albizia julibrissin (He Huan Pi) | Stem Bark | This compound | [1][2] |

| Phyllostachys heterocycla (Mao Zhu) | Culms | This compound | |

| Lycium barbarum (Gou Qi Zi) | Root Bark | (+)-Lyoniresinol 9'-O-glucoside | |

| Aegle marmelos | Bark | (+)-Lyoniresinol 3α-O-β-D-glucopyranoside | |

| Forsythia suspensa (Lian Qiao) | Fruit | (+)-Lyoniresinol 9'-O-glucoside | [] |

Biological Activities and Pharmacological Effects

The primary reported biological activity of this compound is its function as a Reactive Oxygen Species (ROS) inhibitor[1][2]. ROS are highly reactive molecules that can cause damage to cells and are implicated in a variety of diseases. By inhibiting ROS, this compound may exert protective effects against oxidative stress-related conditions.

Key reported effects include:

-

Reduction of lipid accumulation: Studies have shown that this compound can reduce lipid accumulation in HepG2 cells exposed to free fatty acids[1][2].

-

Inhibition of high glucose-induced ROS production: The compound has been observed to inhibit the production of ROS induced by high glucose conditions[1][2].

While specific studies on the anti-inflammatory mechanisms of the (-)-enantiomer are scarce, research on its enantiomer, (+)-Lyoniresinol 9'-O-glucoside, and other lignans suggests potential involvement of key inflammatory signaling pathways such as NF-κB and MAPK.

Quantitative Data

Quantitative data for this compound is not extensively available in the public domain. The following table includes representative data for related compounds to provide a comparative context for researchers.

Table 2: Antioxidant Activity of a Related Lignan (Lyoniresinol)

| Compound | Assay | IC50 (μM) |

| (-)-Lyoniresinol | DPPH radical scavenging | 82.4 |

Note: This data is for the aglycone form, (-)-Lyoniresinol, and serves as a reference for the potential antioxidant capacity.

Experimental Protocols

The following are detailed, representative protocols for the isolation, quantification, and biological evaluation of this compound. These are based on standard methodologies used for similar natural products.

Isolation and Purification of this compound from Albizia julibrissin

This protocol describes a general procedure for the extraction and isolation of lignan glycosides from plant material.

-

Extraction:

-

Air-dried and powdered stem bark of Albizia julibrissin is extracted with 80% aqueous methanol at room temperature.

-

The extract is concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.

-

-

Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol to yield several sub-fractions.

-

-

Preparative HPLC:

-

Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) on an ODS column with a methanol-water mobile phase.

-

-

Structure Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound in plant extracts.

-

Standard Preparation:

-

A stock solution of purified this compound is prepared in methanol.

-

A series of standard solutions are prepared by serial dilution.

-

-

Sample Preparation:

-

A known amount of the plant extract is dissolved in methanol and filtered through a 0.45 µm filter.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a specified wavelength (e.g., 280 nm).

-

Injection Volume: 10 µL.

-

-

Calibration Curve:

-

A calibration curve is constructed by plotting the peak area against the concentration of the standard solutions.

-

-

Quantification:

-

The concentration of this compound in the sample is determined by comparing its peak area with the calibration curve.

-

In Vitro Antioxidant Activity Assays

These protocols describe common methods for evaluating the antioxidant capacity of natural compounds.

-

A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm.

-

The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

-

A 7 mM solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM solution of potassium persulfate are mixed and kept in the dark for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Different concentrations of this compound are added to the diluted ABTS•+ solution.

-

The absorbance is measured after a 6-minute incubation.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

Cellular Assay for ROS Inhibition in HepG2 Cells

This protocol details a method to assess the ability of the compound to inhibit intracellular ROS production.

-

Cell Culture:

-

HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

-

Induction of Oxidative Stress:

-

Cells are treated with a high concentration of glucose or free fatty acids to induce ROS production.

-

-

Treatment:

-

Cells are pre-treated with various concentrations of this compound for a specified time.

-

-

ROS Detection:

-

The intracellular ROS level is measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometry.

-

-

Data Analysis:

-

The reduction in fluorescence intensity in treated cells compared to control cells indicates the ROS inhibitory activity.

-

Signaling Pathways

While the precise signaling pathways modulated by this compound are not yet fully elucidated, based on the activities of related lignans, the following pathways are potential targets for its anti-inflammatory and antioxidant effects.

Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Many natural polyphenols exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway.

Potential Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical pathway involved in cellular responses to external stimuli, including inflammation and oxidative stress.

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated ROS inhibitory activity. Its presence in several plants used in Traditional Chinese Medicine suggests a potential role in their therapeutic effects. However, there is a clear need for more focused research on this specific enantiomer to fully understand its pharmacological profile. Future studies should aim to:

-

Isolate and purify this compound in sufficient quantities for comprehensive biological testing.

-

Conduct detailed quantitative analyses of its antioxidant and anti-inflammatory activities, including the determination of IC50 values.

-

Elucidate the specific molecular mechanisms and signaling pathways through which it exerts its effects.

-

Perform in vivo studies to validate its therapeutic potential in relevant disease models.

This technical guide provides a foundational resource for researchers to build upon, with the goal of unlocking the full therapeutic potential of this compound.

References

(-)-Lyoniresinol 9'-O-glucoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Lyoniresinol 9'-O-glucoside, a naturally occurring lignan glycoside, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery, history, and chemical biology of this compound. It details the experimental protocols for its isolation and characterization, presents its known biological activities with supporting quantitative data, and visualizes the associated molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a lignan glycoside with the molecular formula C₂₈H₃₈O₁₃ and a molecular weight of 582.60 g/mol .[1] Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. The addition of a glucose moiety to the lyoniresinol aglycone enhances its solubility and bioavailability. This guide focuses on the levorotatory isomer, this compound, summarizing the current state of knowledge regarding its discovery, chemical properties, and pharmacological effects.

Discovery and History

The precise first report of the isolation and characterization of this compound is not definitively established in the readily available scientific literature. However, its presence has been identified in several plant species, often as part of broader phytochemical investigations.

One of the notable sources of this compound is the fruit of Averrhoa carambola L. (starfruit), where it was identified along with its stereoisomer, (+)-lyoniresinol 9'-O-glucoside, and other phenolic compounds.[2] It has also been purified from the bamboo-sheath of Phyllostachys heterocycla MITF.[1][3] More recently, a 2019 study detailed the isolation and structural elucidation of (-)-lyoniresinol 3α-O-β-D-glucopyranoside (a synonym for this compound) from the plant Stixis suaveolens.[4] The spectroscopic data from this study was noted to be in agreement with previously reported values, suggesting earlier, un-cited discoveries of this compound.

The history of its scientific investigation is relatively recent, with much of the research focusing on its isolation and structural characterization. Studies on its biological activities are emerging, pointing towards its potential as a modulator of cellular oxidative stress and lipid metabolism.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₈O₁₃ | [1] |

| Molecular Weight | 582.60 g/mol | [1] |

| Appearance | White amorphous powder | [4] |

| HR-MS [M+Na]⁺ | m/z 605.2211 (calc. for C₂₈H₃₈O₁₃Na, 605.2205) | [4] |

Experimental Protocols

Isolation and Purification

The following protocol describes a general method for the isolation and purification of this compound from plant material, based on procedures reported for its extraction from Averrhoa carambola root.

Diagram of the Isolation and Purification Workflow:

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The air-dried and powdered plant material is extracted exhaustively with 95% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned with ethyl acetate (EtOAc) to remove non-polar compounds.

-

Column Chromatography:

-

The aqueous layer is subjected to macroporous resin column chromatography, eluting with a gradient of ethanol in water.

-

Fractions containing the target compound are combined and further purified by silica gel column chromatography using a chloroform-methanol gradient.

-

Subsequent purification is performed on a Sephadex LH-20 column with methanol as the eluent.

-

The resulting fractions are then subjected to RP-18 column chromatography with a methanol-water gradient.

-

-

Preparative HPLC: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Structural Elucidation

The structure of this compound is determined by a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

4.2.1. Mass Spectrometry

High-Resolution Mass Spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

-

Protocol:

-

A dilute solution of the purified compound in a suitable solvent (e.g., methanol) is infused into the ESI source.

-

Mass spectra are acquired in positive ion mode.

-

The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ is measured with high accuracy.

-

The elemental composition is calculated from the exact mass.

-

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure, including the connectivity of atoms and the stereochemistry.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Protocol:

-

The purified compound is dissolved in a deuterated solvent (e.g., CD₃OD).

-

¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.

-

The chemical shifts (δ), coupling constants (J), and correlations are analyzed to assign all proton and carbon signals and to establish the structure of the lyoniresinol aglycone and the glucose moiety, as well as their linkage point.

-

Table of ¹³C-NMR Data for this compound (in CD₃OD, 125 MHz)

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 42.1 |

| 2 | 47.2 |

| 3 | 36.1 |

| 4 | 33.9 |

| 4a | 132.0 |

| 5 | 149.2 |

| 6 | 108.2 |

| 7 | 147.1 |

| 8 | 129.2 |

| 8a | 134.5 |

| 9 | 71.5 |

| 9' | 65.8 |

| 1' | 133.2 |

| 2', 6' | 105.4 |

| 3', 5' | 149.1 |

| 4' | 136.2 |

| 5-OCH₃ | 61.0 |

| 7-OCH₃ | 56.7 |

| 3'-OCH₃ | 57.0 |

| 5'-OCH₃ | 57.0 |

| Glc-1'' | 104.9 |

| Glc-2'' | 75.1 |

| Glc-3'' | 78.0 |

| Glc-4'' | 71.6 |

| Glc-5'' | 77.9 |

| Glc-6'' | 62.7 |

(Data obtained from the 2019 study on compounds from Stixis suaveolens)[4]

Biological Activities and Signaling Pathways

This compound has been shown to exhibit several biological activities, primarily related to its antioxidant properties.

Inhibition of Reactive Oxygen Species (ROS)

This compound is an inhibitor of reactive oxygen species (ROS). It has been observed to inhibit high glucose-induced ROS production.

Diagram of ROS Inhibition:

Caption: Inhibition of high glucose-induced ROS production by this compound.

Reduction of Lipid Accumulation

Studies have shown that this compound can reduce lipid accumulation and metabolic disorders in free fatty acid (FFA)-exposed HepG2 cells.

Experimental Protocol for Lipid Accumulation Assay (Oil Red O Staining):

-

Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Induction of Lipid Accumulation: Cells are treated with a mixture of oleic acid and palmitic acid to induce lipid accumulation.

-

Treatment: Cells are co-treated with various concentrations of this compound.

-

Staining: After the treatment period, the cells are fixed with formalin and stained with Oil Red O solution, which specifically stains neutral lipids.

-

Quantification: The stained lipid droplets are visualized by microscopy. For quantitative analysis, the Oil Red O is extracted from the cells with isopropanol, and the absorbance is measured using a spectrophotometer.

Diagram of the Lipid Accumulation Assay Workflow:

Caption: Workflow for assessing the effect of this compound on lipid accumulation.

Comparison with Stereoisomer

It is noteworthy that the biological activity of this compound can differ from its (+) stereoisomer. For instance, in a study on diabetic mice, the (+) isomer showed hypoglycemic effects, while the (-) isomer did not exhibit this activity under the tested conditions. This highlights the stereospecificity of the biological actions of these compounds.

Conclusion and Future Directions

This compound is a lignan glycoside with demonstrated antioxidant and lipid-lowering properties in vitro. While its presence has been confirmed in several plant species, a definitive historical account of its initial discovery remains to be fully elucidated. The detailed spectroscopic data available provides a solid foundation for its identification and characterization.

Future research should focus on:

-

Pinpointing the first report of the isolation of this compound to provide a complete historical context.

-

Conducting comprehensive in vivo studies to validate the in vitro findings and to assess its pharmacokinetic and pharmacodynamic profiles.

-

Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.

-

Exploring its potential for development as a therapeutic agent for conditions associated with oxidative stress and metabolic disorders.

This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of the therapeutic potential of this compound.

References

(-)-Lyoniresinol 9'-O-glucoside: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of (-)-Lyoniresinol 9'-O-glucoside, a lignan glycoside of interest to researchers in drug discovery and development. This document collates essential chemical identifiers, quantitative data, and a summary of its biological activities, with a focus on its role as a reactive oxygen species (ROS) inhibitor.

Core Chemical and Physical Data

This compound is a natural product that has been isolated from sources such as Phyllostachys heterocycla (bamboo-sheath) and Albizia julibrissin.[1][] Its chemical identifiers and key properties are summarized in the table below for easy reference.

| Identifier | Value | Source |

| CAS Number | 143236-02-6 | [3] |

| Molecular Formula | C28H38O13 | [1] |

| Molecular Weight | 582.59 g/mol | [3] |

| IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | Inferred from stereochemistry |

| InChI | InChI=1S/C28H38O13/c1-36-16-7-13(8-17(37-2)22(16)31)20-15(11-40-28-26(35)25(34)23(32)19(10-30)41-28)14(9-29)5-12-6-18(38-3)24(33)27(39-4)21(12)20/h6-8,14-15,19-20,23,25-26,28-35H,5,9-11H2,1-4H3/t14-,15-,19-,20+,23-,25+,26-,28-/m1/s1 | [] |

| SMILES | COC1=CC(=CC(=C1O)OC)[C@H]2--INVALID-LINK--OC)O)OC)CO">C@@HCO[C@H]4--INVALID-LINK--CO)O)O">C@@HO | Inferred from stereochemistry |

| Appearance | Powder | [] |

| Purity | ≥98% | [3] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |

| Solubility | The glycoside form suggests good water solubility.[] Soluble in DMSO, Pyridine, Methanol, Ethanol. | [] |

Biological Activity and Experimental Protocols

This compound has demonstrated notable biological activities, primarily as an inhibitor of reactive oxygen species (ROS).[5] Research has shown its potential in cellular models to mitigate conditions associated with oxidative stress and lipid dysregulation.

Inhibition of Reactive Oxygen Species (ROS)

This compound has been shown to inhibit high glucose-induced ROS production.[5] This anti-oxidative property is crucial for protecting cells from damage caused by oxidative stress, a key factor in the pathogenesis of numerous diseases.

Amelioration of Steatosis

In a key study, this compound was found to reduce lipid accumulation in a cellular model of non-alcoholic fatty liver disease.[5] Specifically, it attenuated lipid metabolic disorders in HepG2 cells exposed to free fatty acids.

Experimental Workflow and Signaling Pathways

To facilitate further research, this section provides a generalized experimental workflow for investigating the bioactivities of this compound and a plausible signaling pathway it may modulate.

Given its established role as a ROS inhibitor, a likely mechanism of action involves the modulation of cellular pathways that respond to oxidative stress. While specific pathways for the (-) enantiomer are not yet fully elucidated, the diagram below illustrates a simplified representation of a ROS-related signaling cascade that could be influenced by this compound.

This technical guide serves as a foundational resource for researchers. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully understand its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Cell-Based Assays: Evaluating the Anti-inflammatory Activity of (-)-Lyoniresinol 9'-O-glucoside

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Consequently, there is a significant interest in identifying and characterizing novel anti-inflammatory agents from natural sources. (-)-Lyoniresinol 9'-O-glucoside is a lignan glucoside that has been identified as a potent inhibitor of reactive oxygen species (ROS), which are known to play a role in the inflammatory cascade.[1] This document provides a comprehensive guide to the cell-based assays that can be employed to investigate the anti-inflammatory properties of this compound. The protocols detailed herein are designed to be conducted in a standard cell culture laboratory and are targeted towards researchers in drug discovery and pharmacology.

While comprehensive data on the anti-inflammatory effects of this compound is still emerging, studies on the closely related isomer, (+)-Lyoniresinol 9'-O-glucoside, have shown inhibitory effects on cytokine production.[2] The assays described in this document will enable researchers to thoroughly characterize the anti-inflammatory profile of this compound, including its effects on key inflammatory mediators and signaling pathways.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory activity of this compound. These tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Production (% of LPS Control) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 5.2 |

| 1 | 92.5 | ± 4.8 |

| 5 | 78.1 | ± 3.9 |

| 10 | 55.3 | ± 2.7 |

| 25 | 30.7 | ± 1.9 |

| 50 | 15.2 | ± 1.1 |

| IC₅₀ (µM) | ~18.5 |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |

| 0 (Vehicle Control) | 100 ± 6.1 | 100 ± 7.3 | 100 ± 5.5 |

| 1 | 95.2 ± 5.4 | 98.1 ± 6.8 | 96.4 ± 5.1 |

| 5 | 83.7 ± 4.9 | 88.5 ± 5.2 | 85.9 ± 4.3 |

| 10 | 62.1 ± 3.8 | 69.3 ± 4.1 | 65.8 ± 3.9 |

| 25 | 40.5 ± 2.5 | 48.7 ± 3.2 | 42.1 ± 2.8 |

| 50 | 22.8 ± 1.7 | 29.4 ± 2.1 | 25.3 ± 1.9 |

| IC₅₀ (µM) | ~20.1 | ~23.8 | ~21.5 |

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | iNOS Expression (% of LPS Control) | COX-2 Expression (% of LPS Control) |

| 0 (Vehicle Control) | 100 ± 8.2 | 100 ± 7.9 |

| 10 | 68.4 ± 5.5 | 75.1 ± 6.2 |

| 25 | 35.9 ± 3.1 | 42.7 ± 3.8 |

| 50 | 12.3 ± 1.4 | 18.9 ± 2.0 |

Experimental Protocols

Prior to conducting any anti-inflammatory assays, it is crucial to assess the cytotoxicity of this compound on the chosen cell line to ensure that the observed effects are not due to cell death.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the non-toxic concentration range of the test compound.

Materials:

-

RAW 264.7 murine macrophage cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the medium and treat the cells with various concentrations of the compound for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

After 24 hours, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

-

RAW 264.7 cells and culture medium

-

This compound

-

LPS (1 µg/mL)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-